1-[(4-Nitrophenoxy)acetyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-1-2-8-13)9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFUARYMROWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253325 | |
| Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-34-4 | |
| Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50508-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 4 Nitrophenoxy Acetyl Pyrrolidine Analogues
Pioneering Synthetic Routes to N-Acylpyrrolidine Frameworks
The construction of the N-acylpyrrolidine scaffold can be approached in two primary ways: building the pyrrolidine (B122466) ring from acyclic precursors or functionalizing a pre-existing pyrrolidine ring. nih.govnih.gov Both strategies offer unique advantages and have been extensively developed to provide access to a wide array of substituted pyrrolidine derivatives.
Ring Construction Approaches for Pyrrolidine Core Skeletons
The formation of the pyrrolidine ring from acyclic starting materials is a versatile strategy that allows for the introduction of various substituents at different positions of the heterocyclic core. nih.gov Key methodologies in this category include:
1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered rings. nih.govacs.org Specifically, the reaction of azomethine ylides with alkenes is a widely used approach to synthesize substituted pyrrolidines, often with a high degree of stereocontrol. acs.org The azomethine ylides can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones.
Intramolecular Cyclization: Various intramolecular cyclization reactions are employed to form the pyrrolidine ring. osaka-u.ac.jp These can include:
Intramolecular Amination: The cyclization of haloamines or the reductive amination of dicarbonyl compounds can lead to the formation of the pyrrolidine ring.
Radical Cyclization: Radical-mediated cyclizations of unsaturated N-containing precursors provide an effective route to functionalized pyrrolidines.
Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to synthesize pyrrolidine and its derivatives from appropriate diene precursors.
Ring Contraction of Pyridines: A more recent and innovative approach involves the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This method offers a novel entry to complex pyrrolidine skeletons from readily available starting materials. researchgate.net
A summary of key ring construction approaches is presented in the table below.
| Method | Description | Key Features |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. nih.govacs.org | High stereocontrol, versatile for substituted pyrrolidines. acs.org |
| Intramolecular Cyclization | Formation of the ring from a linear precursor via various reactions. osaka-u.ac.jp | Access to diverse substitution patterns. |
| Ring-Closing Metathesis | Cyclization of a diene using a ruthenium catalyst. | Efficient for forming unsaturated pyrrolidines. |
Functionalization Strategies for Preformed Pyrrolidine Rings
The use of a pre-existing pyrrolidine ring, often derived from commercially available starting materials like proline or 4-hydroxyproline, is a common and efficient strategy for the synthesis of N-acylpyrrolidines. nih.govmdpi.com This approach is particularly advantageous for the synthesis of chiral derivatives, as the stereochemistry of the starting material can be retained or manipulated. mdpi.comnih.gov
Key functionalization strategies include:
N-Acylation: This is the most direct method for the synthesis of N-acylpyrrolidines and is central to the synthesis of the target compound, 1-[(4-nitrophenoxy)acetyl]pyrrolidine. This reaction involves the treatment of pyrrolidine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. nih.gov
Alkylation and Arylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated or arylated to introduce a wide range of substituents.
Functionalization at Carbon Atoms: The carbon atoms of the pyrrolidine ring can also be functionalized. For instance, α-lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile allows for the introduction of substituents at the C2 position.
Targeted Synthetic Protocols for this compound and Close Structural Analogues
A plausible and efficient synthetic route involves the reaction of pyrrolidine with (4-nitrophenoxy)acetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. The reaction is usually performed in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature or below.
Alternatively, the coupling of (4-nitrophenoxy)acetic acid with pyrrolidine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
A closely related compound, 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one, has been synthesized and characterized, indicating the feasibility of attaching the (4-nitrophenoxy)acetyl moiety to a pyrrolidine-based scaffold. nih.gov The synthesis of this analogue likely involves the acylation of pyrrolidin-2-one at the nitrogen atom.
Optimization of Reaction Conditions for Enhanced Chemical Efficiency and Yields
The efficiency and yield of the N-acylation of pyrrolidine can be significantly influenced by the reaction conditions. numberanalytics.com Key parameters that can be optimized include:
Choice of Acylating Agent: The reactivity of the acylating agent is crucial. Acyl chlorides are generally highly reactive, leading to rapid reaction rates but may require careful control of reaction conditions to avoid side reactions. The use of carboxylic acids with coupling reagents offers a milder alternative, with the choice of coupling reagent influencing the reaction efficiency. researchgate.net
Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Aprotic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide are commonly used for amide bond formation.
Base: In reactions involving acyl chlorides, a stoichiometric amount of a non-nucleophilic base is required to scavenge the generated acid. Tertiary amines like triethylamine and diisopropylethylamine are frequently employed. The basicity and steric hindrance of the base can impact the reaction outcome.
Temperature: Amide bond formation is often carried out at room temperature or below to minimize side reactions. However, for less reactive substrates, heating may be necessary.
Concentration: The concentration of the reactants can also play a role in the reaction rate and yield. numberanalytics.com
A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific N-acylation reaction. numberanalytics.com The table below summarizes key factors for optimization.
| Parameter | Considerations | Common Choices |
|---|---|---|
| Acylating Agent | Reactivity, stability, and byproducts. | Acyl chlorides, acid anhydrides, carboxylic acids with coupling agents. |
| Coupling Reagent | Efficiency, cost, and ease of removal of byproducts. | DCC, EDC, HATU, HOBt. |
| Solvent | Solubility of reactants, reaction temperature. | Dichloromethane, THF, DMF. |
| Base | Neutralization of acid byproducts, prevention of side reactions. | Triethylamine, diisopropylethylamine, pyridine. |
Stereoselective Synthesis Methodologies for Chiral Pyrrolidine Derivatives
The synthesis of enantiomerically pure or enriched pyrrolidine derivatives is of significant importance, as the stereochemistry of these compounds often plays a crucial role in their biological activity. mdpi.comnih.gov Several stereoselective methodologies have been developed for the synthesis of chiral pyrrolidines. acs.orgmdpi.comnih.gov
From the Chiral Pool: A common strategy involves the use of readily available chiral starting materials, such as the amino acids L-proline and L-hydroxyproline. nih.govmdpi.com These compounds provide a pre-existing chiral pyrrolidine core that can be further elaborated through various functionalization reactions while retaining the stereochemical integrity of the starting material. mdpi.comnih.gov
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring is a powerful approach. acs.org For example, asymmetric 1,3-dipolar cycloaddition reactions using chiral metal complexes or organocatalysts can provide highly enantioenriched pyrrolidine derivatives. acs.org
Substrate-Controlled Diastereoselective Reactions: In molecules containing existing stereocenters, the stereochemical outcome of a reaction can be influenced by these pre-existing chiral elements. This substrate-controlled diastereoselectivity is often exploited in the synthesis of complex pyrrolidine-containing natural products.
Chiral Auxiliaries: The attachment of a chiral auxiliary to an achiral precursor can direct the stereochemical course of a reaction, leading to the formation of a chiral pyrrolidine derivative. The auxiliary can then be removed in a subsequent step.
The choice of stereoselective strategy depends on the target molecule, the availability of starting materials, and the desired level of enantiomeric purity. mdpi.com
Advanced Structural Elucidation and Conformational Analysis of 1 4 Nitrophenoxy Acetyl Pyrrolidine
Spectroscopic Techniques for Definitive Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. While specific experimental spectra for 1-[(4-Nitrophenoxy)acetyl]pyrrolidine are not available in the reviewed literature, the expected ¹H and ¹³C NMR signals can be predicted based on the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton group. The protons on the 4-nitrophenoxy ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the ether oxygen, the aromatic protons would likely present as a distinct AA'BB' system, with two doublets. The methylene (B1212753) protons of the acetyl group (O-CH₂-C=O) would likely appear as a singlet in the range of δ 4.5-5.0 ppm. The four protons of the pyrrolidine (B122466) ring adjacent to the nitrogen (N-CH₂) would be deshielded and are expected to appear as a triplet around δ 3.5 ppm. The remaining four protons of the pyrrolidine ring (C-CH₂-C) would be more shielded, appearing as a multiplet around δ 1.9-2.1 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbon atoms of the aromatic ring are expected in the δ 115-165 ppm range, with the carbon bearing the nitro group being the most deshielded and the one bearing the ether oxygen also significantly downfield. The amide carbonyl carbon (C=O) would produce a characteristic signal in the δ 165-175 ppm region. The carbons of the pyrrolidine ring typically appear in the δ 25-50 ppm range, while the ether-linked methylene carbon (O-CH₂) would be found further downfield, likely around δ 65-70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine CH ₂ (positions 3, 4) | ~1.9 - 2.1 (m) | ~25 |
| Pyrrolidine CH ₂ (positions 2, 5) | ~3.5 (t) | ~48 |
| Acetyl CH ₂ | ~4.7 (s) | ~68 |
| Aromatic CH (ortho to -NO₂) | ~8.2 (d) | ~126 |
| Aromatic CH (ortho to -O) | ~7.0 (d) | ~115 |
| Amide C =O | - | ~168 |
| Aromatic C -H | - | (see above) |
| Aromatic C -O | - | ~164 |
Note: Predicted values are estimates. s = singlet, d = doublet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy for Vibrational Fingerprints
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several strong absorption bands indicative of its structure.
A very strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹, corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). The presence of the nitro group would be confirmed by two prominent bands: a strong asymmetric stretching vibration around 1520-1540 cm⁻¹ and a strong symmetric stretching vibration near 1340-1360 cm⁻¹. The aromatic C-O-C ether linkage would likely produce stretching bands in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions. Additionally, C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the aliphatic pyrrolidine and acetyl groups would be observed just below 3000 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Tertiary Amide | 1650 - 1680 | Strong |
| N-O Asymmetric Stretch | Nitro Group | 1520 - 1540 | Strong |
| N-O Symmetric Stretch | Nitro Group | 1340 - 1360 | Strong |
| C-O-C Asymmetric Stretch | Aryl Ether | 1240 - 1260 | Strong |
| C-N Stretch | Amide/Pyrrolidine | 1180 - 1220 | Medium |
| C-H Stretch | Aromatic | 3050 - 3150 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₁₄N₂O₄), the molecular weight is 250.25 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺).
Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. A primary fragmentation pathway would likely involve the cleavage of the ether bond, resulting in a 4-nitrophenoxy radical (m/z 139) and a 1-acetylpyrrolidine cation fragment (m/z 111). Another plausible fragmentation is the cleavage of the N-acetyl bond, leading to a pyrrolidine cation (m/z 70) or related fragments.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Formula |
|---|---|---|
| 250 | Molecular Ion [M]⁺ | [C₁₂H₁₄N₂O₄]⁺ |
| 139 | 4-Nitrophenoxy radical/cation | [C₆H₄NO₃]•⁺ |
| 112 | 1-(acetyl)pyrrolidine cation | [C₆H₁₀NO]⁺ |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov This technique yields a detailed molecular model, providing unambiguous data on bond lengths, bond angles, and torsional angles.
Although no published crystal structure for this compound was identified, such an analysis would provide invaluable information. It would definitively establish the conformation of the pyrrolidine ring (e.g., envelope or twist), the planarity of the amide and nitrophenyl groups, and the relative orientation of these structural motifs. This data is essential for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement. A crystallographic study would serve as the ultimate benchmark for validating computational models and interpreting spectroscopic data.
Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. nih.gov Its conformational flexibility can be described by a process known as pseudorotation, where the ring interconverts between various envelope (E) and twist (T) forms without passing through a high-energy planar state. wikipedia.org
The two most common conformations for a substituted pyrrolidine ring are the envelope, where one atom is out of the plane of the other four, and the twist (or half-chair), where two adjacent atoms are displaced on opposite sides of a plane defined by the other three. nih.govacs.org The specific conformation adopted by this compound would be influenced by the steric and electronic properties of the large N-acetyl-p-nitrophenoxy substituent.
The puckering of the ring can be described by a phase angle of pseudorotation (P). rsc.orgnih.gov In substituted pyrrolidines, the substituents create an energetic preference for certain conformations. For instance, substituents can favor either an axial or equatorial position, which in turn locks the ring into a preferred pucker. rsc.org Without experimental data from X-ray crystallography or advanced NMR techniques (like NOE analysis), the specific equilibrium conformation of the pyrrolidine ring in this molecule remains a subject for computational modeling. However, the bulky N-acyl group is expected to create a significant energetic barrier to free pseudorotation, likely resulting in a preferred, low-energy conformation.
Investigation of Intramolecular Interactions and Overall Molecular Geometry
Intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O), could play a role in stabilizing a particular conformation. For example, a hydrogen on the pyrrolidine ring or the acetyl methylene group could potentially interact with the ether oxygen or one of the nitro group's oxygen atoms. These subtle interactions, along with steric repulsion between the different parts of the molecule, would dictate the lowest-energy three-dimensional structure. A definitive understanding of these features, however, would require data from X-ray crystallography or high-level theoretical calculations.
Computational and Theoretical Investigations of 1 4 Nitrophenoxy Acetyl Pyrrolidine
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical studies provide fundamental insights into the electronic distribution and chemical reactivity of a molecule. For 1-[(4-Nitrophenoxy)acetyl]pyrrolidine, these studies are crucial for understanding its intrinsic properties that govern its interactions with biological targets.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. DFT calculations have been employed to determine the optimized ground state geometry of this compound and to analyze its electronic properties. Such calculations reveal key details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state.
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its chemical reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. For nitrophenyl derivatives, the nitro group is predicted to influence the electronic properties significantly, often acting as an electron-withdrawing group that can modulate the charge distribution across the molecule. nih.govsemanticscholar.org DFT studies on related nitrophenyl compounds have shown that the nitro group can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. researchgate.net
Computational Analysis of Reaction Mechanisms and Energy Landscapes
Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions, including the synthesis of this compound. The formation of the amide bond in this molecule, typically through the reaction of a (4-nitrophenoxy)acetyl derivative with pyrrolidine (B122466), can be investigated using DFT to map out the reaction pathway and determine the associated energy landscape.
These computational analyses can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of the reaction under different conditions. mdpi.com For amide bond formation, computational studies can elucidate the role of catalysts and the effect of solvent on the reaction mechanism. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are instrumental in understanding how this compound interacts with biological macromolecules and how it behaves in a dynamic environment.
Molecular Docking Methodologies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been widely used to study the potential inhibitory activity of this compound and related compounds against various enzymes. Docking studies can provide detailed insights into the binding mode of the ligand, including the specific amino acid residues involved in the interaction and the types of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.govnottingham.ac.ukresearchgate.net
For instance, derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govddg-pharmfac.netresearchgate.netnih.gov Docking simulations can predict how the pyrrolidine and nitrophenoxy moieties fit into the active site of AChE, providing a rationale for its inhibitory activity and guiding the design of more potent inhibitors. ddg-pharmfac.net Similarly, this compound has been studied as a potential inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.brnih.govnih.govresearchgate.netscielo.br Docking studies can help to understand the key interactions between the inhibitor and the active site of cruzain, which is crucial for the development of new therapeutic agents. scielo.brnih.govnih.govresearchgate.net
| Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Interactions | Reference |
| Acetylcholinesterase (AChE) | Tyr124, Trp86, Phe295, Tyr341 | Hydrogen bonding, π-π stacking | nih.gov |
| Cruzain | Gly66, Asp161, Gln19 | Hydrogen bonding, hydrophobic interactions | scielo.br |
Molecular Dynamics Simulations for Conformational Ensemble Characterization
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nottingham.ac.ukresearchgate.netuzh.chresearchgate.netscite.ai MD simulations can be used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein. nottingham.ac.ukresearchgate.net
By simulating the system in a solvated environment that mimics physiological conditions, MD can provide a more realistic representation of the binding event. uzh.chscite.ai Analysis of the MD trajectory can reveal important information about the dynamics of the protein-ligand interactions, such as the persistence of hydrogen bonds and the role of water molecules in mediating the interaction. researchgate.net These simulations are valuable for refining the binding mode and for calculating binding free energies, which provide a more accurate estimate of the ligand's affinity for the target protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.comnih.govbohrium.com QSAR models are developed by correlating various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, with their experimentally determined biological activity. ijpbs.com
For nitrophenyl derivatives, QSAR studies have been conducted to predict their inhibitory activity against enzymes such as aldose reductase. nih.govijpbs.com These models can identify the key structural features that are important for biological activity. For example, a QSAR model might reveal that the presence of a nitro group at a specific position on the phenyl ring is crucial for high inhibitory potency. ijpbs.com
The development of a robust QSAR model involves several steps, including the selection of a suitable set of molecular descriptors, the use of statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build the model, and rigorous validation to ensure its predictive power. ijpbs.com Once validated, a QSAR model can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.govbohrium.com
| QSAR Model Parameter | Value | Significance | Reference |
| Correlation coefficient (r²) | 0.9352 | Indicates a good fit of the model to the data | ijpbs.com |
| Cross-validated correlation coefficient (q²) | 0.8639 | Demonstrates the predictive ability of the model | ijpbs.com |
| Predictive correlation coefficient (r²_pred) | 0.8469 | Measures the predictive power on an external test set | ijpbs.com |
Based on a comprehensive search of available scientific literature, there are no specific studies focused on the in silico prediction of biological targets and signaling pathways for the compound This compound .
Therefore, it is not possible to provide detailed research findings or data tables on its predicted biological interactions as requested. Computational and theoretical investigations, including target prediction and pathway analysis, have not been published for this specific molecule.
Chemical Reactivity and Derivatization Studies of 1 4 Nitrophenoxy Acetyl Pyrrolidine
Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom within the pyrrolidine ring of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine exists as part of an amide functional group. This structural feature fundamentally alters its reactivity compared to a free secondary amine. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its basicity and nucleophilicity. chemicalbook.com Consequently, direct alkylation or acylation at this nitrogen is generally not feasible without prior transformation of the amide.
While the amide nitrogen itself is unreactive towards electrophiles, the adjacent carbonyl group can be targeted. For instance, reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride would yield a secondary amine, thereby unmasking the reactivity of the pyrrolidine nitrogen. This transformation would open up possibilities for a wide range of derivatization reactions, including alkylation, acylation, and sulfonylation.
The pyrrolidine ring itself, being a saturated heterocycle, is relatively stable. wikipedia.org However, the presence of substituents on the ring can influence its conformation and reactivity. nih.gov In the parent compound, the pyrrolidine ring is unsubstituted, but derivatization could involve functionalization of the carbon atoms of the ring, although this would require more forcing conditions and may lead to a mixture of products.
| Compound Type | Nitrogen Hybridization | Reactivity Profile | Potential Reactions |
|---|---|---|---|
| Pyrrolidine (Secondary Amine) | sp3 | Basic and Nucleophilic | Alkylation, Acylation, Sulfonylation, Formation of Enamines |
| This compound (Amide) | sp2 | Non-basic and Non-nucleophilic | Amide reduction to amine |
Synthetic Transformations Involving the Phenoxyacetyl Moiety
The phenoxyacetyl moiety serves as a linker between the pyrrolidine ring and the nitrophenyl group. It contains an ether linkage and a carbonyl group, both of which can be sites for synthetic transformations. The ether bond, while generally stable, can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid or hydroiodic acid, or by using Lewis acids. Cleavage of this ether would separate the molecule into a pyrrolidine-containing fragment and a 4-nitrophenol (B140041) derivative.
The carbonyl group of the acetyl moiety is part of the amide linkage and shares the reactivity profile discussed in the previous section. Its reduction would lead to the corresponding amine.
The methylene (B1212753) group of the acetyl moiety (adjacent to the carbonyl and the ether oxygen) could potentially be a site for functionalization. Deprotonation of this position to form an enolate would be challenging due to the adjacent electron-donating ether oxygen. However, under sufficiently strong basic conditions, it might be possible to introduce substituents at this position.
Modifications and Substituent Effects on the Nitrophenyl Group
The 4-nitrophenyl group is a key determinant of the electronic properties of the entire molecule. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. researchgate.netlibretexts.org This deactivates the aromatic ring towards electrophilic aromatic substitution reactions, making them significantly slower than in benzene. lumenlearning.com Any incoming electrophile would be directed to the meta position relative to the nitro group.
The most common and synthetically useful transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate, hydrazine). The resulting 4-aminophenoxy derivative would have drastically different electronic properties. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. lumenlearning.com This transformation opens up a plethora of derivatization possibilities for the aromatic ring, including diazotization followed by Sandmeyer reactions, acylation, alkylation, and sulfonylation of the amino group.
The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The nitro group activates the ring towards attack at the positions ortho and para to it. While the para position is blocked by the phenoxyacetyl group, a sufficiently strong nucleophile could potentially displace a substituent at an ortho position if one were present.
| Substituent | Electronic Effect | Effect on Electrophilic Aromatic Substitution | Directing Effect |
|---|---|---|---|
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| -NH2 (Amino) | Strongly Electron-Donating | Strongly Activating | Ortho, Para |
Regioselective and Chemoselective Synthetic Manipulations
The presence of multiple functional groups in this compound makes regioselectivity and chemoselectivity crucial considerations in its derivatization.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the reduction of the nitro group can be achieved chemoselectively in the presence of the amide carbonyl group. Catalytic hydrogenation under mild conditions would typically reduce the nitro group without affecting the amide. Conversely, strong reducing agents like lithium aluminum hydride would likely reduce both the amide and the nitro group.
Regioselectivity pertains to the control of the position of reaction. In the context of the aromatic ring, electrophilic substitution would be regioselective for the meta position due to the directing effect of the nitro group. Following reduction to an amino group, electrophilic substitution would be directed to the ortho positions relative to the amino group.
Diastereoselective synthesis could be relevant if chiral centers are introduced into the molecule, for example, by functionalizing the pyrrolidine ring. The existing stereochemistry of the pyrrolidine ring (if a chiral derivative is used) can influence the stereochemical outcome of subsequent reactions. nih.gov
Advanced Research Perspectives on N Acylpyrrolidine Derivatives, Including 1 4 Nitrophenoxy Acetyl Pyrrolidine
The Role of the Pyrrolidine (B122466) Ring as a Stereochemical Anchor in Chemical Biology
The utility of the pyrrolidine ring in chemical biology is profoundly linked to its inherent stereochemical characteristics. As a saturated, five-membered heterocycle, its structure is non-planar, a feature that allows it to effectively explore three-dimensional space. nih.govresearchgate.net This non-planarity, often described as "pseudorotation," means the ring exists in a continuous cycle of puckered conformations, most notably the Cγ-exo and Cγ-endo "envelope" forms. researchgate.netnih.gov
The sp³-hybridized carbon atoms of the ring can create up to four stereogenic centers, potentially leading to as many as 16 different stereoisomers for a given derivative. nih.gov This structural diversity is a key advantage in drug design, as the specific spatial arrangement of substituents is critical for molecular recognition and binding to enantioselective biological targets like proteins and enzymes. nih.govresearchgate.net
The amino acid L-proline, which features a pyrrolidine ring, is a frequently used chiral building block for the stereoselective synthesis of complex molecules. nih.gov By serving as a stereochemical anchor, the pyrrolidine scaffold pre-organizes appended functional groups into well-defined spatial orientations. This conformational constraint reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. The ability to control the three-dimensional shape of a molecule is paramount, and the pyrrolidine ring provides a reliable and versatile platform to achieve this control. nih.gov
Rational Design Principles for Novel N-Acylpyrrolidine Derivatives
The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds targeting diverse physiological pathways. nih.govfrontiersin.org Rational design of new N-acylpyrrolidine derivatives involves two primary strategies: the functionalization of a pre-existing pyrrolidine ring, such as proline, or the construction of the ring from acyclic precursors. nih.govnih.gov The latter approach offers the advantage of potentially introducing more complex pharmacophore groups during the ring-forming stage. mdpi.com
The design process focuses on modulating the physicochemical properties and biological activity by strategically modifying the substituents on the pyrrolidine ring. The nitrogen atom, in particular, is a key site for modification, with reports indicating that 92% of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov In N-acylpyrrolidine derivatives, the N-acyl group plays a crucial role, not only by providing points for molecular interaction but also by significantly influencing the conformational preferences of the entire ring system. researchgate.net
The biological activity of N-acylpyrrolidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies consistently demonstrate that minor structural modifications can lead to significant changes in binding affinity and efficacy. nih.gov
N-1 Acyl Group: The acyl moiety at the N-1 position is a defining feature. Its size, conformation, and electronic properties can dictate how the molecule fits into a binding pocket and can directly participate in interactions such as hydrogen bonding. nih.govresearchgate.net
C-2 Substituents: Modifications at the C-2 position, adjacent to the nitrogen, can have a strong effect on the basicity of the ring nitrogen. nih.gov This can influence the molecule's ionization state at physiological pH and its ability to form ionic interactions.
C-4 Substituents: The C-4 position is critical for controlling the ring's pucker. nih.gov The stereochemistry and electronic nature of substituents at this position can stabilize either the exo or endo conformation, thereby altering the orientation of other substituents and their presentation to a biological target. nih.gov
Aromatic Substituents: For derivatives containing aromatic rings, such as the 4-nitrophenoxy group in 1-[(4-Nitrophenoxy)acetyl]pyrrolidine, the substituents on this ring are also crucial. Studies have shown that electron-donating or electron-withdrawing groups can modulate cytotoxic effects and other biological activities. nih.gov
The following table illustrates how hypothetical substituent changes on a generic N-acylpyrrolidine scaffold could influence binding affinity for a target enzyme.
| Scaffold | Substituent (R) | Effect on Binding Affinity (Hypothetical IC₅₀) | Rationale |
|---|---|---|---|
| N-(Arylacetyl)pyrrolidine | -H (Unsubstituted Phenyl) | 500 nM | Baseline hydrophobic interaction. |
| -OCH₃ (Methoxy) | 150 nM | Electron-donating group may enhance π-π stacking; potential H-bond acceptor. nih.gov | |
| -Cl (Chloro) | 200 nM | Electron-withdrawing group alters electronics and can form halogen bonds. | |
| -NO₂ (Nitro) | 80 nM | Strong electron-withdrawing group; potential for strong hydrogen bonding and dipolar interactions. |
Controlling the three-dimensional shape of the pyrrolidine ring is a key strategy in rational drug design. The ring's conformation is not fixed but exists as an equilibrium between two primary puckered forms: Cγ-exo and Cγ-endo. researchgate.netnih.gov The preferred conformation can be biased through several strategic substitutions.
One effective strategy is the introduction of substituents at the C-4 position. The stereochemistry and nature of the C-4 substituent have a predictable influence on the ring pucker. For instance, an electronegative substituent in the cis position tends to favor an endo pucker, while a trans electronegative substituent favors an exo pucker. nih.gov Conversely, sterically demanding groups, such as a tert-butyl group, strongly prefer a pseudoequatorial orientation, which can induce the opposite puckering effect compared to electronegative substituents. nih.gov
Fluorination is another powerful tool for conformational control. The introduction of fluorine atoms can induce significant conformational changes through potent stereoelectronic interactions, such as the gauche and anomeric effects, thereby stabilizing specific ring conformations. beilstein-journals.orgnih.gov
Furthermore, the nature of the substitution on the ring nitrogen can be used to "tune" the ring's conformation. beilstein-journals.org The N-acyl functionality in N-acylpyrrolidines restricts the conformational flexibility of the ring and tends to drive substituents at the C-2 and C-5 positions into an axial orientation, further locking the scaffold into a more defined shape. researchgate.net
The table below summarizes strategies for controlling the pyrrolidine ring conformation.
| Strategy | Example | Mechanism | Resulting Conformational Preference |
|---|---|---|---|
| Steric Hindrance | trans-4-tert-butyl group | The bulky group favors a pseudoequatorial position to minimize steric strain. nih.gov | Locks the ring into a specific pucker (e.g., trans-endo for L-prolines). nih.gov |
| Electronegative Substitution | cis-4-fluoro group | Stereoelectronic effects (gauche effect) influence torsional angles. beilstein-journals.org | Favors a specific pucker (e.g., endo). nih.gov |
| N-Acylation | N-acetyl group | Planar nature of the amide bond restricts rotation and ring flexibility. researchgate.net | Drives C-2/C-5 substituents toward axial positions. researchgate.net |
| Bicyclic Scaffolds | Fused ring systems | Geometric constraints imposed by the second ring. nih.gov | Highly rigid structure with a fixed conformation. |
Methodologies for Modulating Molecular Interaction Profiles
The pyrrolidine scaffold is an excellent platform for orienting functional groups to achieve specific molecular interactions with a biological target. The nitrogen atom itself is a key feature; it can serve as a hydrogen bond acceptor, and when protonated, it can act as a hydrogen bond donor or participate in ionic interactions. pharmablock.com
The rational design of N-acylpyrrolidine derivatives involves strategically placing functional groups to complement the binding site of a target protein. This can include:
Hydrogen Bonding: Introducing amide, hydroxyl, or other polar groups at specific positions to form hydrogen bonds with amino acid residues.
Ionic Interactions: Incorporating a basic nitrogen or an acidic group to form salt bridges with charged residues like aspartate, glutamate, or lysine. Docking studies have shown that the pyrrolidine nitrogen can make salt bridge interactions with residues like glutamic acid. pharmablock.com
Hydrophobic Interactions: Appending nonpolar groups (e.g., alkyl, aryl) to occupy hydrophobic pockets within the binding site.
Cation-π Interactions: The positively charged nitrogen of a protonated pyrrolidine ring can engage in favorable cation-π interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine. pharmablock.com
By modifying the acyl group and the substitution pattern on the pyrrolidine ring, chemists can fine-tune the molecule's interaction profile to enhance binding affinity and selectivity. For example, macrocyclic peptides incorporating a pyrrolidine unit have been designed to modulate protein-protein interactions by presenting a constrained conformation that mimics a protein secondary structure. mdpi.com
Emerging Research Avenues and Future Directions in Pyrrolidine-Based Chemical Research
Research into pyrrolidine-based chemistry continues to evolve, driven by advances in synthesis, computational chemistry, and biological understanding. Several key trends are shaping the future of this field.
One major focus is the development of more sustainable and efficient synthetic methodologies. This includes the adoption of green chemistry principles, the use of biocatalysts like enzymes for synthesis to reduce reliance on harsh chemicals, and the application of microwave-assisted organic synthesis (MAOS) to increase efficiency. nih.govontosight.ai There is also growing commercial interest in bio-based production methods for pyrrolidine. datainsightsmarket.com
The application of pyrrolidine derivatives is expanding into new therapeutic areas. While their role in CNS disorders, infectious diseases, and cancer is well-established, researchers are exploring their potential in treating metabolic diseases and inflammatory conditions. nih.govfrontiersin.orgresearchgate.net The design of novel molecular architectures, such as spiro-pyrrolidine hybrids and complex peptidomimetics, is opening up possibilities for targeting previously "undruggable" proteins. frontiersin.orgrsc.org
Finally, in silico methods are becoming increasingly integral to the design process. Molecular docking and molecular dynamics simulations allow researchers to predict how novel derivatives will bind to their targets, helping to prioritize which compounds to synthesize and test. jptcp.comnih.gov The continued "fine-tuning" of the atomic arrangement of substituents on the pyrrolidine ring, guided by computational insights, promises to yield a new generation of highly potent and selective therapeutic agents. frontiersin.org
Q & A
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
- Methodological Answer : Use design of experiments (DoE) to test variables: catalyst loading, solvent polarity, and temperature. For example, multi-component reactions for spirooxindole-pyrrolidines achieved higher yields at 273 K with acetic acid catalysis . Monitor intermediates via in situ IR or Raman spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
